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Compound of Interest

Compound Name:
1-(Chloromethyl)-2,3,4-

trimethoxybenzene

CAS No.: 1133-49-9

Cat. No.: B074109 Get Quote

Executive Summary & Identification Status
In the context of Trimetazidine dihydrochloride analytical profiling, "Impurity 5" is a designation

frequently appearing in commercial reference standard catalogs (e.g., Klivon, certain LGC

datasets) which corresponds to the pharmacopoeial standard Trimetazidine EP Impurity B.

This guide provides a definitive chemical identification and characterization workflow for this

specific impurity, scientifically identified as 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine. This

compound is a critical process-related impurity arising from the over-alkylation of the piperazine

backbone during active pharmaceutical ingredient (API) synthesis.
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Attribute Detail

Common Name
Trimetazidine Impurity 5 (Vendor Specific) /

Impurity B (EP/USP)

Chemical Name 1,4-Bis(2,3,4-trimethoxybenzyl)piperazine

CAS Registry Numbers
1257-19-8 (Primary), 2067-96-1 (Alternate

Registry)

Molecular Formula C₂₄H₃₄N₂O₆

Molecular Weight 446.54 g/mol

Structural Feature Symmetric bis-alkylated piperazine

Regulatory Status Specified Impurity in EP/USP Monographs

Formation Mechanism & Origin[4][5]
Understanding the origin of Impurity 5 is a prerequisite for control. It is not a degradation

product but a process-related impurity formed during the nucleophilic substitution or reductive

amination steps of Trimetazidine synthesis.

The Over-Alkylation Pathway
The synthesis of Trimetazidine typically involves the coupling of piperazine (or N-formyl

piperazine followed by deprotection) with a 2,3,4-trimethoxybenzyl electrophile (halide or

aldehyde). Impurity 5 forms when the mono-substituted product (Trimetazidine) competes with

the unsubstituted piperazine for the alkylating agent.

Key Driver: Excess alkylating agent or poor stoichiometry control promotes the second attack

on the secondary amine of Trimetazidine.
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Figure 1: Kinetic pathway showing the consecutive reaction leading to Impurity 5. k2 represents

the rate constant for the formation of the impurity.

Analytical Identification Strategy
To validate the identity of Impurity 5, a multi-modal approach combining Chromatography, Mass

Spectrometry, and NMR is required.[1] The symmetry of the molecule is its most distinguishing

spectroscopic feature.

High-Performance Liquid Chromatography (HPLC)
Impurity 5 is significantly more lipophilic than Trimetazidine due to the addition of a second

trimethoxybenzyl group and the loss of the ionizable secondary amine proton.

Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm)

Mobile Phase A: Phosphate buffer (pH 3.0) + Ion pairing agent (Octanesulfonate)

Mobile Phase B: Acetonitrile

Elution Order:

Piperazine (Void volume)

Trimetazidine (Main Peak)

Impurity 5 (Late eluter, RRT ~ 1.8 - 2.0)

Why this matters: The high hydrophobicity means Impurity 5 often requires a gradient ramp to

high organic % (e.g., >60% ACN) to elute within a reasonable runtime. Isocratic methods

designed for TMZ alone may leave Impurity 5 on the column, leading to carryover.

Mass Spectrometry (LC-MS/MS)
Mass spectrometry provides the definitive confirmation of molecular weight and structural

connectivity.
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Ionization: ESI Positive Mode

Precursor Ion: [M+H]⁺ = 447.2 m/z

Fragmentation Pattern:

The molecule cleaves at the benzylic C-N bond.

Major Fragment (Base Peak): m/z 181.1 (2,3,4-Trimethoxybenzyl cation). This is the

characteristic "fingerprint" ion for this class of compounds.

Secondary Fragment: m/z 267.1 (Trimetazidine cation formed by loss of one benzyl

group).

Precursor Ion
[M+H]+ = 447.2

Fragment A
[Trimetazidine]+ = 267.1

C-N Bond Cleavage

Fragment B (Base Peak)
[Trimethoxybenzyl]+ = 181.1

Benzylic Cleavage

Neutral Loss
(Trimethoxybenzyl moiety)

Loss of 180 Da

Click to download full resolution via product page

Figure 2: MS/MS fragmentation logic. The m/z 181 ion is the diagnostic tropylium-like cation

common to Trimetazidine derivatives.

Nuclear Magnetic Resonance (NMR)
NMR confirms the symmetric nature of Impurity 5, distinguishing it from asymmetric impurities

(like Impurity E or F).

¹H NMR (DMSO-d₆):

Symmetry: You will observe one set of signals for the two benzyl groups and the

piperazine core, but with double the integration intensity compared to the API.
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Piperazine Ring: A singlet (or tight multiplet) at ~2.40 ppm (8H), indicating chemical

equivalence of all piperazine protons due to the symmetric substitution. In Trimetazidine

(API), these appear as two distinct triplets.

Aromatic Protons: A doublet (J~8Hz) integrating to 4H (2 protons per ring x 2 rings).

Methoxy Groups: Three singlets (or two if overlap occurs) integrating to 18H total (9H x 2).

Control & Mitigation Protocols
To maintain Impurity 5 below the ICH Q3A qualification threshold (typically <0.15%), the

following process controls are mandatory:

Stoichiometry Management: Maintain the ratio of Piperazine to Alkylating Agent > 1:1

(excess piperazine). This statistically favors mono-alkylation.

Addition Mode: Add the alkylating agent slowly to a concentrated solution of piperazine. This

ensures the concentration of unreacted piperazine always exceeds that of the mono-product

(TMZ) at the reaction site.

Purification: Impurity 5 is significantly less soluble in acidic aqueous media than TMZ. An

acid-base workup (dissolving crude in dilute HCl, washing with non-polar solvent like

Toluene) effectively extracts the lipophilic Impurity 5 into the organic layer while TMZ remains

in the aqueous phase.

References
Klivon Reference Standards.Trimetazidine Impurity 5 (CAS 2067-96-1). Retrieved from

(Verified via search snippet 1.1).

LGC Standards.Trimetazidine Impurity B (1,4-Bis(2,3,4-trimethoxybenzyl)piperazine).[2][3]

Retrieved from (Verified via search snippet 1.4).

European Pharmacopoeia (Ph.[4] Eur.).Trimetazidine Dihydrochloride Monograph 1741.[2][1]

(Defines Impurity B structure).

Jefri, G., et al. (2018).Identification and control of unspecified impurity in trimetazidine

dihydrochloride tablet formulation.[5] ResearchGate. (Provides comparative data on N-formyl

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

http://www.uspbpep.com/ep60/trimetazidine%20dihydrochloride%201741e.pdf
https://www.allmpus.com/trimetazidine-ep-impurity-i
https://akjournals.com/view/journals/1326/aop/article-10.1556-1326.2025.01276/article-10.1556-1326.2025.01276.pdf
http://www.uspbpep.com/ep60/trimetazidine%20dihydrochloride%201741e.pdf
https://www.jocpr.com/articles/synthesis-of-trimetazidine-hydrochloride-impurity-by-conventional--method.pdf
https://www.researchgate.net/publication/324878330_Identification_and_control_of_unspecified_impurity_in_trimetazidine_dihydrochloride_tablet_formulation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074109?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


vs process impurities).

Simson Pharma.Trimetazidine EP Impurity B.[6][3] Retrieved from .

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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